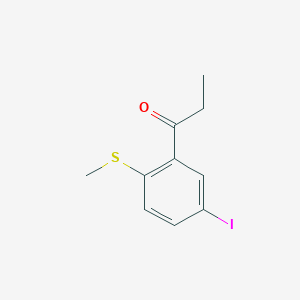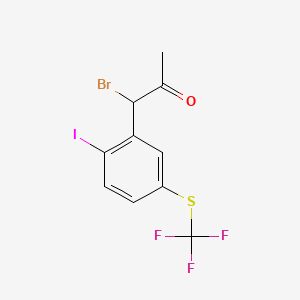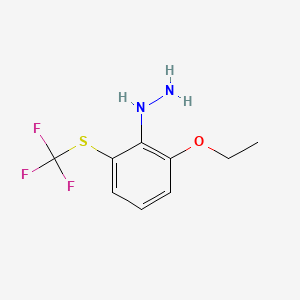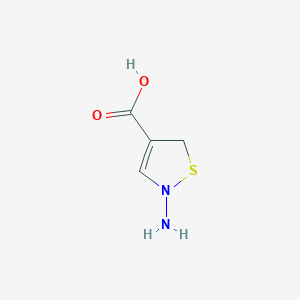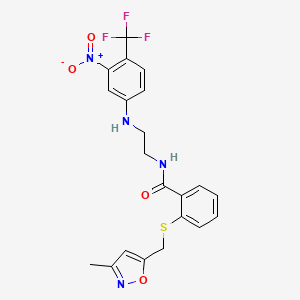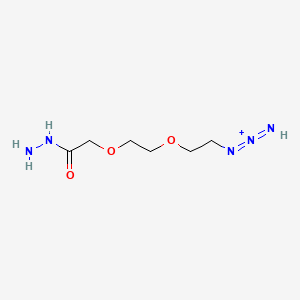
N3-PEG2-Hydrzide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-PEG2-Hydrzide is a polyethylene glycol (PEG)-based compound that contains an azide group and a hydrazide group. This compound is often used as a linker in various chemical and biological applications, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). The azide group allows for click chemistry reactions, while the hydrazide group can form stable bonds with aldehydes and ketones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG2-Hydrzide typically involves the reaction of a PEG derivative with an azide group and a hydrazide group. One common method is to start with a PEG diol, which is then reacted with tosyl chloride to form a tosylate intermediate. This intermediate is then reacted with sodium azide to introduce the azide group. Finally, the azide-PEG compound is reacted with hydrazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N3-PEG2-Hydrzide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazoles.
Hydrazone Formation: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Hydrazone Formation: Typically carried out in the presence of an acid catalyst, such as acetic acid, under mild conditions.
Major Products Formed
Triazoles: Formed from the CuAAC reaction.
Hydrazones: Formed from the reaction with aldehydes and ketones.
Wissenschaftliche Forschungsanwendungen
N3-PEG2-Hydrzide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials and coatings with specific functional properties.
Wirkmechanismus
The mechanism of action of N3-PEG2-Hydrzide involves its ability to form stable bonds with other molecules through its azide and hydrazide groups. The azide group participates in click chemistry reactions, allowing for the efficient and selective formation of triazoles. The hydrazide group forms hydrazones with aldehydes and ketones, providing a stable linkage that can be used in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N3-PEG12-Hydrazide: A similar compound with a longer PEG chain, used in similar applications but offering different solubility and flexibility properties.
N3-PEG4-Hydrazide: Another similar compound with a shorter PEG chain, providing different physical and chemical properties.
Uniqueness
N3-PEG2-Hydrzide is unique due to its specific PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where a shorter linker is required, such as in the synthesis of small PROTAC molecules or in bioconjugation techniques where minimal steric hindrance is desired.
Eigenschaften
Molekularformel |
C6H14N5O3+ |
|---|---|
Molekulargewicht |
204.21 g/mol |
IUPAC-Name |
2-[2-(2-hydrazinyl-2-oxoethoxy)ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C6H13N5O3/c7-10-6(12)5-14-4-3-13-2-1-9-11-8/h7H,1-5H2,(H2,8,9)/p+1 |
InChI-Schlüssel |
IMZCBJSROJTVKF-UHFFFAOYSA-O |
Kanonische SMILES |
C(COCCOCC(=O)NN)N=[N+]=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




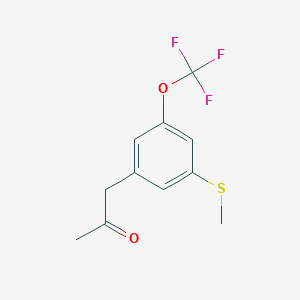
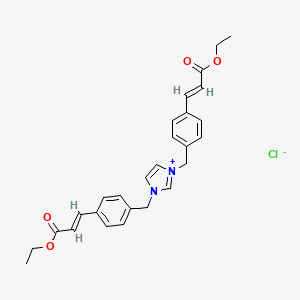
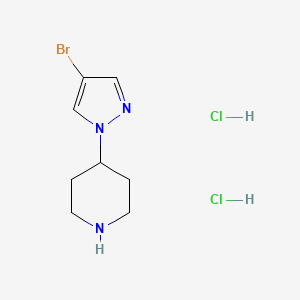
![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)
